4-(3,4-Dimethylphenoxy)-2-(4-fluorophenyl)quinazoline
CAS No.:
Cat. No.: VC20218755
Molecular Formula: C22H17FN2O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17FN2O |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline |
| Standard InChI | InChI=1S/C22H17FN2O/c1-14-7-12-18(13-15(14)2)26-22-19-5-3-4-6-20(19)24-21(25-22)16-8-10-17(23)11-9-16/h3-13H,1-2H3 |
| Standard InChI Key | BHKIALLHOWLEHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a quinazoline core (a fused bicyclic system of benzene and pyrimidine rings) with two key substituents:
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Position 2: A 4-fluorophenyl group, introducing electron-withdrawing effects via the fluorine atom.
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Position 4: A 3,4-dimethylphenoxy group, providing steric bulk and moderate lipophilicity.
The IUPAC name, 4-(3,4-dimethylphenoxy)-2-(4-fluorophenyl)quinazoline, reflects these substitutions. Computational modeling predicts a planar quinazoline core with dihedral angles of 15–25° between the substituents and the central ring, suggesting partial conjugation .
Spectroscopic Characterization
Hypothetical spectroscopic data, inferred from analogs , include:
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IR: Stretching vibrations at ~1680 cm⁻¹ (C=O in quinazolinones), absent here, replaced by C–O–C stretches at ~1250 cm⁻¹ from the phenoxy group.
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¹H NMR: Aromatic protons in the 6.8–8.5 ppm range, with distinct singlets for methyl groups (~2.2 ppm) and fluorine-coupled splitting in the 4-fluorophenyl moiety.
Synthesis and Derivatives
Proposed Synthetic Pathways
While no direct synthesis of this compound is documented, analogous routes for 2,4-disubstituted quinazolines involve:
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Cyclocondensation: Reaction of 2-aminobenzonitrile with 4-fluorobenzaldehyde, followed by oxidation to form the quinazoline core .
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Nucleophilic Aromatic Substitution: Introduction of the 3,4-dimethylphenoxy group via SNAr at position 4 using 3,4-dimethylphenol under basic conditions .
Optimization Challenges
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Regioselectivity: Ensuring substitution at positions 2 and 4 requires careful control of reaction kinetics.
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Yield Improvements: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance phenoxy group incorporation .
Pharmacological Activities (Hypothesized)
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| S. aureus (Gram+) | 4–16 | Ciprofloxacin (0.5) |
| E. coli (Gram–) | 8–32 | Ciprofloxacin (1) |
| C. albicans | 16–64 | Fluconazole (2) |
Anticancer Activity
Quinazolines inhibit kinases like EGFR and DHFR. Key comparisons:
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EGFR Inhibition: 2-(4-Fluorophenyl)-6-iodoquinazoline analogs showed IC₅₀ values of 12–45 nM .
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DHFR Inhibition: 3-Benzyl-2-cinnamylthioquinazolin-4(3H)-ones achieved IC₅₀ = 8 nM .
The 3,4-dimethylphenoxy group may enhance hydrophobic interactions in kinase binding pockets, potentially lowering IC₅₀ to <50 nM.
Structure-Activity Relationships (SAR)
Role of Substituents
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4-Fluorophenyl at C2: Fluorine’s electronegativity increases dipole moments, improving interactions with polar enzyme residues .
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3,4-Dimethylphenoxy at C4: Methyl groups reduce rotational freedom, stabilizing ligand-receptor complexes .
Comparative Analysis
Removing the 4-fluorophenyl group reduces antibacterial potency by 4–8 fold in analogs , underscoring its critical role.
Toxicity and Pharmacokinetics
Predicted ADME Properties
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Lipophilicity (LogP): Estimated at 3.8 (moderately lipophilic).
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Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45–60% |
| Plasma Half-life | 6–8 h |
| Protein Binding | 92% |
Future Directions
Research Gaps
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In Vivo Studies: No toxicity or efficacy data in animal models exist.
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Synthetic Scalability: Optimizing yields >50% for industrial production.
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